N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide
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Overview
Description
“N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide” is a chemical compound with the molecular formula C19H17BrF3NO . It has a molecular weight of 412.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrF3NO/c9-6-2-1-5 (8 (10,11)12)3-7 (6)13-4-14/h1-4H, (H,13,14) . This code provides a textual representation of the compound’s molecular structure .Scientific Research Applications
Molecular Docking and Hirshfeld Surface Analysis
Formamide derivatives, such as those with bromo-phenyl moieties, have been investigated for their antimicrobial properties and molecular structure. Through molecular docking studies and Hirshfeld surface analysis, researchers have explored the structure-function relationship of these compounds with different receptors, aiming to identify the lowest free energy structures for receptor-ligand complexes. Such studies contribute to the understanding of how these molecules interact at the molecular level, which is crucial for designing more effective drugs (Malek et al., 2020).
Synthesis of Pharmaceutical Intermediates
The synthesis of chloramphenicol, a significant antibiotic, has been achieved via new intermediates, including formamido derivatives. This showcases the role of formamide derivatives in the synthesis of critical pharmaceutical compounds, highlighting the versatility of these molecules in organic synthesis and drug development (Hazra et al., 2010).
Development of Antimicrobial Agents
Research into N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which bear structural similarity to the compound , has shown promising antimicrobial activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. Such studies are critical for discovering new antimicrobial agents that can combat resistant strains of bacteria (Bąk et al., 2020).
N-Formylation Processes
The N-formylation of amines using various catalysts, including copper-catalyzed reactions and ion-exchanged forms of Zeolite-A, has been extensively studied. These processes are fundamental in organic synthesis, providing pathways to formamides, which serve as intermediates in the synthesis of pharmaceutically important compounds. Research in this area explores efficient and environmentally friendly methods for synthesizing formamides, which are crucial in the development of pharmaceuticals and agrochemicals (Li et al., 2018; Bhat et al., 2017).
Green Solvent Synthesis
Formamides also play a role as green solvents in the synthesis of organic compounds. N-formylmorpholine, for example, has been evaluated for its chemical stability, non-toxicity, and compatibility with various organic compounds. The use of formamides as green solvents demonstrates the commitment to developing sustainable and environmentally friendly chemical processes (Ghasemi, 2018).
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied further for potential therapeutic uses. Alternatively, if it has unique chemical reactivity, it could be used as a building block in the synthesis of other compounds .
Properties
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3NO/c20-15-9-8-14(19(21,22)23)12-16(15)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUVCBDPRWSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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